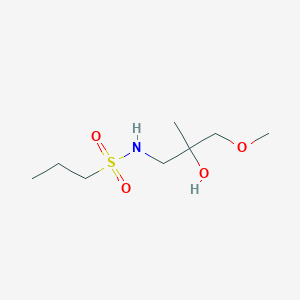

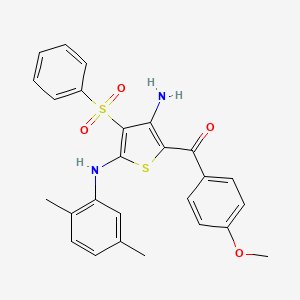

4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.科学的研究の応用

Synthesis and Herbicidal Activities

The compound, due to its structural basis in 1,3,4-oxadiazoles, is involved in the synthesis of derivatives with significant herbicidal activity. Research by Bao (2008) delves into synthesizing 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, aiming at potent herbicidal compounds. These compounds demonstrated good herbicidal activity against dicotyledonous and monocotyledonous plants, hinting at the potential agricultural applications of derivatives of the specified chemical structure (Bao, 2008).

Anticancer Evaluation

Another significant area of application includes the synthesis of oxadiazole derivatives for anticancer evaluation. Salahuddin et al. (2014) explored the anticancer potential of 1,3,4-oxadiazole derivatives synthesized from o-phenylenediamine and naphthalene-acetic acids. These compounds underwent in vitro anticancer evaluation, with some showing moderate activity against breast cancer cell lines. This study showcases the potential of oxadiazole derivatives in developing new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Platelet Aggregation Inhibitors

The research also extends to the development of novel platelet aggregation inhibitors. Chern et al. (2005) synthesized a series of [1,2,4]oxadiazoles as novel inhibitors to prevent human platelet aggregation. These compounds were derived from N-hydroxy-2-isopropoxy benzamidine, with structural-activity relationship studies indicating an increase in potency with the ring size of the alicyclic rings. This suggests the utility of oxadiazole derivatives in designing anti-platelet agents (Chern, Chen, & Kan, 2005).

Antimicrobial and Docking Studies

Talupur, Satheesh, and Chandrasekhar (2021) synthesized and evaluated the antimicrobial properties of oxadiazole derivatives, providing insight into their use in combating microbial resistance. The synthesized compounds showed promise against various bacterial strains, suggesting their potential application in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Polymer Materials

Further applications are found in the synthesis of polymer materials with specific functionalities. Fleischmann et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives, resulting in pH-sensitive polymers that could form hydrogels, indicating the compound's relevance in creating smart materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc.

将来の方向性

This could involve potential applications of the compound, areas for further research, etc.

Please consult a professional chemist or a trusted source for specific information about this compound. It’s also important to handle all chemical compounds safely and responsibly. Always follow Material Safety Data Sheet (MSDS) guidelines when working with chemicals.

特性

IUPAC Name |

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITYCWXZCXDOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2879998.png)

![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2880002.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2880003.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2880013.png)

![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)